N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring and a piperazine moiety, which are connected via an acetamide linkage. Compounds of this type are often investigated for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4-methylpiperazine.
Acylation Reaction: The 5-chloro-2-methylaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)chloroacetamide.
Nucleophilic Substitution: The N-(5-chloro-2-methylphenyl)chloroacetamide is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include hydroxylated derivatives or N-oxides.
Reduction: Reduced forms of the acetamide, such as amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Potential therapeutic agent for various conditions, subject to further research.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this type may interact with receptors or enzymes, modulating their activity. The piperazine moiety often plays a key role in binding to biological targets, while the phenyl ring and acetamide linkage contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpiperazine moiety also contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C14H20ClN3O |
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Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H20ClN3O/c1-11-3-4-12(15)9-13(11)16-14(19)10-18-7-5-17(2)6-8-18/h3-4,9H,5-8,10H2,1-2H3,(H,16,19) |
InChI Key |
SRQVUJHQYJCDNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C |
Origin of Product |
United States |
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